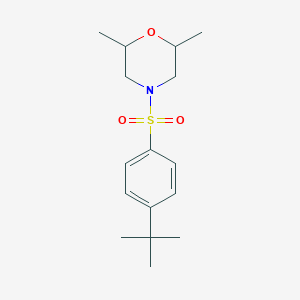![molecular formula C20H21N5O3 B2487616 4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-29-0](/img/structure/B2487616.png)
4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a compound belonging to the purine class, which includes naturally occurring purines as well as synthetic analogs. Purine derivatives have been extensively studied for their biological activities and applications in medicinal chemistry. The compound likely shares some chemical properties and reactivity patterns with other purine derivatives due to the presence of the purine core.
Synthesis Analysis
Synthesis of purine derivatives often involves multi-step chemical reactions, including cyclization, alkylation, and functional group transformations. A common strategy for synthesizing purine analogs involves intramolecular cyclization to construct the purine ring, followed by selective functionalization of the ring system (Šimo, Rybár, & Alföldi, 1998). These methods may be adapted to synthesize the specific compound , with adjustments to incorporate the unique substituents.
Molecular Structure Analysis
Purine derivatives exhibit a wide range of molecular structures, which can significantly impact their chemical reactivity and biological activity. The specific structure of 4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione includes substituents that could influence its electronic configuration and steric profile, affecting interactions with biological targets and reagents.
Chemical Reactions and Properties
Purine derivatives engage in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring transformations. The functional groups present in the compound, such as the oxopropyl and methylphenyl groups, dictate its reactivity. These groups can undergo transformations under specific conditions, offering pathways for further chemical modification (Coburn & Taylor, 1982).
Aplicaciones Científicas De Investigación
Hydantoin Derivatives and Biological Activities
Hydantoins, including structures like 4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, are a significant class of compounds in medicinal chemistry. These compounds, due to their structural versatility, are crucial scaffolds in drug discovery. Hydantoins and their derivatives display a wide array of biological and pharmacological activities, finding applications in therapeutic and agrochemical areas. Notably, they contribute to the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, showing potential in medical applications. The Bucherer-Bergs reaction, an efficient method for synthesizing hydantoin, is particularly noteworthy for producing important natural products and potential therapeutics (Shaikh et al., 2023).
Chemical and Biological Properties of Phosphorylated Azoles
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles have been extensively studied due to their significant chemical and biological properties. These derivatives, including imidazoles, have been synthesized using various methods and have shown a broad range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. The review highlights the importance of 1,3-azole fragments in a wide array of simple and complex natural molecules and synthetic drugs (Abdurakhmanova et al., 2018).
Purine and Benzimidazole Hybrids in Anticancer Research
Purine motifs, including those related to 4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, are of great interest in medicinal chemistry due to their presence in pharmaceutically important compounds. The synthesis of purine/benzimidazole hybrids has been explored to improve activity and selectivity in anticancer applications. These hybrids have shown promising results in in vitro anticancer activities against a panel of 60 tumor cell lines, offering new opportunities for biological activities (Yimer & Fekadu, 2015).
Antimicrobial Activities of Imidazole
Imidazole derivatives, such as 4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, are noteworthy for their antimicrobial properties. Used extensively in the pharmaceutical industry for manufacturing anti-fungal drugs, imidazoles are also intermediates in the synthesis of pesticides and insecticides. The review emphasizes the potential of imidazole derivatives in combating microbial resistance and suggests the synthesis of more derivatives to inhibit the growth of new strains of organisms (2022).
Propiedades
IUPAC Name |
4,7,8-trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11-7-6-8-15(9-11)24-13(3)14(4)25-16-17(21-19(24)25)22(5)20(28)23(18(16)27)10-12(2)26/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVJYXRDCPGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)
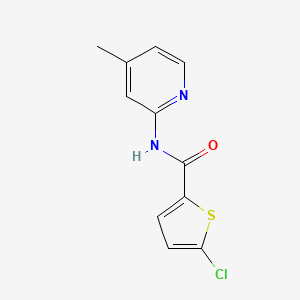
![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)
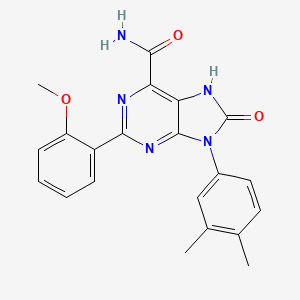
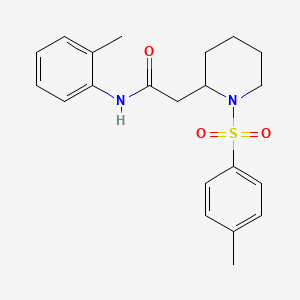
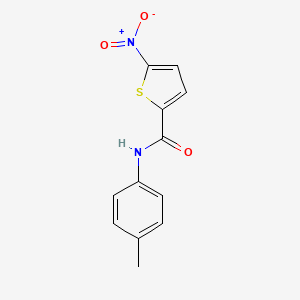
![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)
![3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2487545.png)

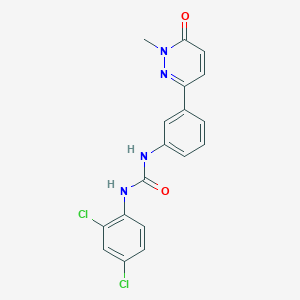
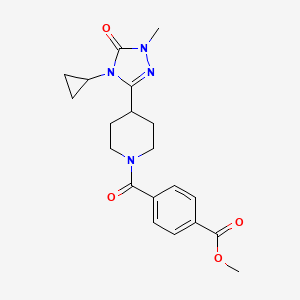

![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)
